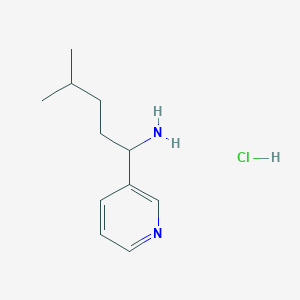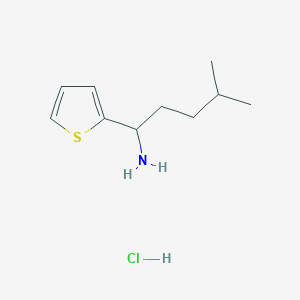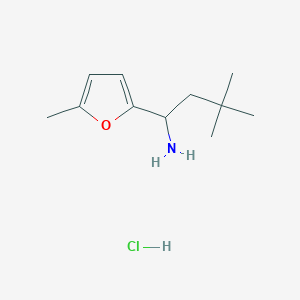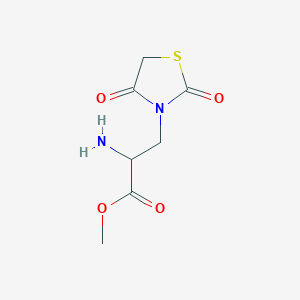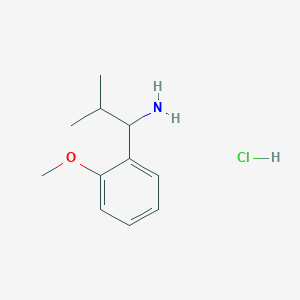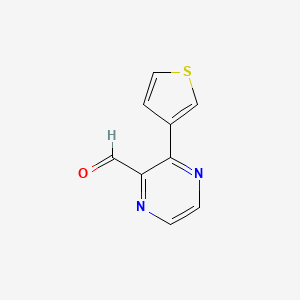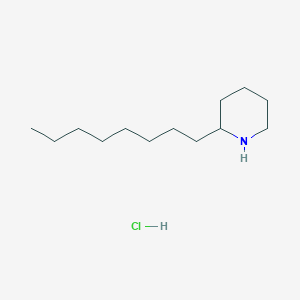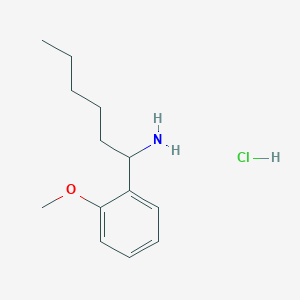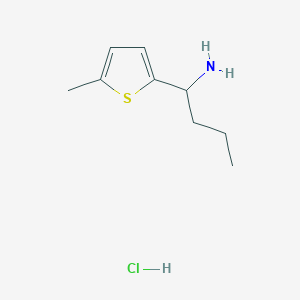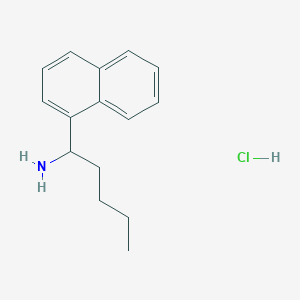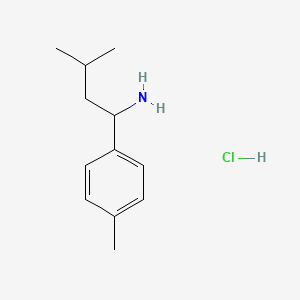![molecular formula C8H10ClN5O3 B1433027 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1421604-86-5](/img/structure/B1433027.png)
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride
Vue d'ensemble
Description
This compound, also known by its CAS Number 1421604-86-5, is a chemical with a molecular weight of 259.65 . Its IUPAC name is 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4,5-imidazolidinetrione hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 259.65 . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazoles, including compounds like 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride, have garnered significant interest in pharmaceutical research due to their versatile biological activities. Triazoles are a class of five-membered heterocyclic compounds that are integral in the synthesis of new drugs with diverse biological functions. Their structural variability allows for the development of novel pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The triazoles' broad range of biological activities makes them a focal point for the development of new chemical entities and pharmaceuticals. Researchers are continuously exploring more efficient synthesis methods for these compounds, considering current environmental and sustainability issues. The pursuit of new triazole derivatives aims to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Antioxidant Properties of Isoxazolone Derivatives
Isoxazolone derivatives, which can be synthesized from reactions involving hydroxylamine hydrochloride, exhibit significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of various heterocycles and display considerable antioxidant activity. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, involves a reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. Such compounds have shown good to very good yields and possess novel biological activities, highlighting the potential of hydroxylamine hydrochloride derivatives in medicinal chemistry (Laroum et al., 2019).
Synthetic Routes and Biological Significance of 1,2,3-Triazoles
The synthesis and application of 1,2,3-triazoles, including derivatives like 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride, have been a focus in organic chemistry due to their extensive applications in drug discovery, bioconjugation, and material science. The stability and significant dipole moment of the triazole moiety facilitate its interaction with biological targets, making it a scaffold for drugs with a wide spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, is a prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, underscoring the importance of triazoles in developing new biologically active compounds (Kaushik et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSTPNMJYQZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN2C(=O)C(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



